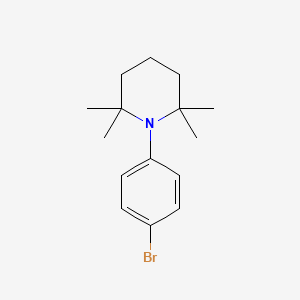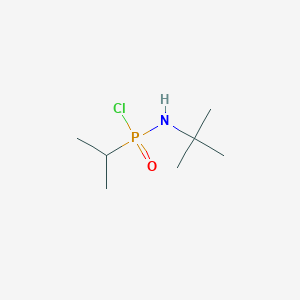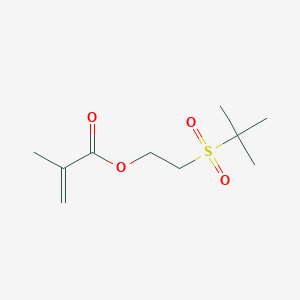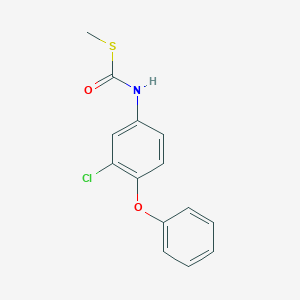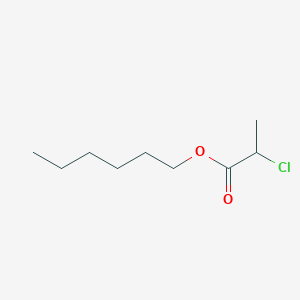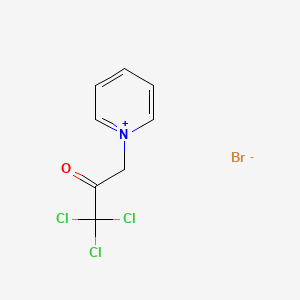
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It is a pyridinium salt with a trichloromethyl ketone group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 1,1,1-trichloroacetone in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The trichloromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
Scientific Research Applications
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trichloromethyl ketone group is highly reactive, allowing the compound to participate in various chemical reactions. The pyridinium ion can stabilize reaction intermediates, facilitating the formation of new bonds and products .
Comparison with Similar Compounds
Similar Compounds
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Similar structure but with fluorine atoms instead of chlorine.
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is unique due to its combination of a trichloromethyl ketone group and a pyridinium ion. This combination provides distinct reactivity and stability, making it valuable for various chemical and biochemical applications .
Properties
CAS No. |
80615-96-9 |
|---|---|
Molecular Formula |
C8H7BrCl3NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,1,1-trichloro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7Cl3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI Key |
QGHLSBGIFUEHBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C(Cl)(Cl)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
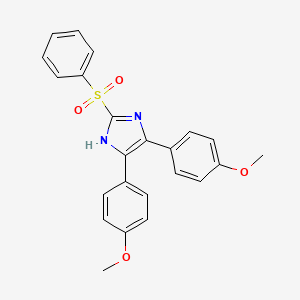
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
